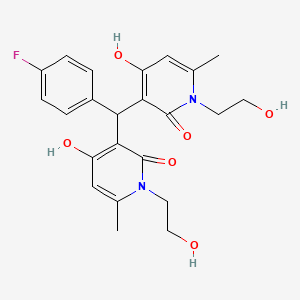

3,3'-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)

Description

This compound is a bis-pyridinone derivative featuring a 4-fluorophenyl methylene bridge, hydroxyethyl substituents, and hydroxyl and methyl groups on the pyridinone rings.

Properties

IUPAC Name |

3-[(4-fluorophenyl)-[4-hydroxy-1-(2-hydroxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]-4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O6/c1-13-11-17(29)20(22(31)25(13)7-9-27)19(15-3-5-16(24)6-4-15)21-18(30)12-14(2)26(8-10-28)23(21)32/h3-6,11-12,19,27-30H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQSHLZUKRTZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCO)C(C2=CC=C(C=C2)F)C3=C(C=C(N(C3=O)CCO)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzaldehyde, 4-hydroxy-6-methyl-2-pyridone, and 2-hydroxyethylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In the field of medicine, “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” may be explored as a potential therapeutic agent. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties can be harnessed to create materials with desirable characteristics, such as enhanced durability or specific functional properties.

Mechanism of Action

The mechanism of action of “3,3’-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)” involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)

This positional isomer substitutes the fluorine atom at the meta position (3-fluorophenyl) instead of the para position (4-fluorophenyl). Key differences include:

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

Comparative insights:

The hydroxyethyl groups could improve solubility but may reduce membrane permeability relative to the methylphenyl analog.

Research Findings and Hypothetical Mechanisms

- Electronic Effects : The 4-fluorophenyl group in the target compound likely induces a stronger electron-withdrawing effect than the 3-fluoro isomer, altering charge distribution in the aromatic system. This could modulate interactions with hydrophobic enzyme pockets .

- Hydrogen Bonding: The hydroxyl and hydroxyethyl groups may facilitate hydrogen bonding with biological targets, a feature absent in the methylphenyl-pyridazinone analog .

- Synthetic Challenges: The dimerization step required for bis-pyridinones (vs. single-ring pyridazinones) may reduce overall yield, though this is speculative without explicit data.

Biological Activity

The compound 3,3'-((4-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) , often referred to as a derivative of pyridinone, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name:

Molecular Formula and Weight

- Molecular Formula : C24H21F2NO3

- Molecular Weight : 409.4 g/mol

Structural Features

The compound features a fluorophenyl group and a hydroxylated pyridinone moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyridinone compounds exhibit significant anticancer properties. The compound has shown potential in inhibiting various cancer cell lines through different mechanisms:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies demonstrated that this compound could inhibit the growth of A549 lung cancer cells with an IC50 value indicating effective cytotoxicity.

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| A549 | 15.2 | Apoptosis induction |

| MCF-7 | 12.8 | Cell cycle arrest |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which may complement its anticancer effects. This activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Antioxidant Activity

Research indicates that the compound possesses antioxidant properties, potentially reducing oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases, including cancer.

In Vitro Studies

- Cytotoxicity Assays : Various studies have employed MTT assays to evaluate the cytotoxic effects of the compound on different cancer cell lines.

- Mechanistic Studies : Flow cytometry has been utilized to analyze apoptosis and cell cycle progression upon treatment with the compound.

In Vivo Studies

Animal models have been used to assess the therapeutic efficacy of the compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.